molecular formula C14H12N2O2 B15148635 N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)formamide

N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)formamide

Cat. No.: B15148635
M. Wt: 240.26 g/mol
InChI Key: VUIZAMOEUFESGR-UHFFFAOYSA-N
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Description

(5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE typically involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction of nitrile oxides with olefins The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

(5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-METHYL-3-PHENYLISOXAZOL-4-YL)-N-PROP-2-YNYLFORMAMIDE is unique due to its specific structural features, such as the prop-2-ynylformamide group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-prop-2-ynylformamide

InChI

InChI=1S/C14H12N2O2/c1-3-9-16(10-17)14-11(2)18-15-13(14)12-7-5-4-6-8-12/h1,4-8,10H,9H2,2H3

InChI Key

VUIZAMOEUFESGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)N(CC#C)C=O

Origin of Product

United States

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